Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron
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Overview
Description
Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron is a complex organometallic compound that features a cyclopentane ring, diphenylphosphane, and an iron center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron typically involves multiple steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diphenylphosphane Group: This step often involves the use of diphenylphosphane chloride in the presence of a base.
Attachment of the Iron Center: The iron center is introduced through coordination chemistry techniques, often involving iron salts and appropriate ligands under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iron center.
Reduction: Reduction reactions can also occur, often involving the iron center or the phosphane group.
Substitution: Substitution reactions can take place, particularly involving the cyclopentane ring or the diphenylphosphane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield iron oxides, while substitution reactions could result in modified cyclopentane or phosphane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: It can be used in the synthesis of advanced materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in studying biological processes involving metal ions.
Industry
Chemical Manufacturing: The compound can be used in the production of fine chemicals and intermediates.
Environmental Applications: It may have applications in environmental remediation, particularly in catalyzing the breakdown of pollutants.
Mechanism of Action
The mechanism by which Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron exerts its effects involves coordination chemistry and electron transfer processes. The iron center can participate in redox reactions, while the phosphane group can act as a ligand, stabilizing various intermediates. The cyclopentane ring provides structural rigidity, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in having an iron center and cyclopentane ring.
Diphenylphosphane derivatives: Share the diphenylphosphane group but differ in the metal center and other substituents.
Uniqueness
Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron is unique due to its combination of a cyclopentane ring, diphenylphosphane group, and iron center. This combination imparts distinct electronic and steric properties, making it particularly useful in catalysis and material science applications.
Properties
Molecular Formula |
C28H38FeNOP |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron |
InChI |
InChI=1S/C23H28NOP.C5H10.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-8,10-13,17,20-22H,9,14-16H2,1-2H3;1-5H2; |
InChI Key |
BGVUOLSZBHXPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Origin of Product |
United States |
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